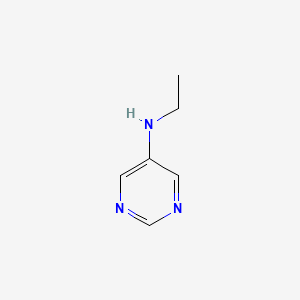

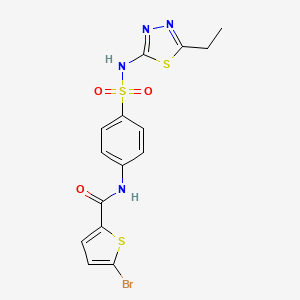

![molecular formula C14H19ClN4O B2385103 Clorhidrato de 1-[(3-bencil-1,2,4-oxadiazol-5-il)metil]piperazina CAS No. 1171907-59-7](/img/structure/B2385103.png)

Clorhidrato de 1-[(3-bencil-1,2,4-oxadiazol-5-il)metil]piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride” is a chemical compound with a molecular weight of 308.81 . It is a powder that is stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The IUPAC name of this compound is “1-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride”. The InChI code is "1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H" .Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 308.81 . The InChI code is "1S/C15H20N4O.ClH/c1-12(19-9-7-16-8-10-19)15-17-14(18-20-15)11-13-5-3-2-4-6-13;/h2-6,12,16H,7-11H2,1H3;1H" .Mecanismo De Acción

The mechanism of action of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.

Biochemical and Physiological Effects:

1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It also exhibits antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride in lab experiments include its high yield synthesis, low toxicity, and broad-spectrum biological activities. However, its limitations include its poor solubility in water, which may limit its use in certain assays.

Direcciones Futuras

There are several future directions for the study of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride. One area of research is the development of more efficient synthetic methods for the compound. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer, bacterial infections, and inflammation.

In conclusion, 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the treatment of various diseases.

Métodos De Síntesis

The synthesis of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride involves the reaction of 3-benzyl-1,2,4-oxadiazole-5-carbaldehyde with piperazine in the presence of hydrochloric acid. The reaction is carried out at room temperature, and the product is obtained in high yield after purification.

Aplicaciones Científicas De Investigación

- Los investigadores han explorado el potencial anticancerígeno de este compuesto. Su grupo bencil-oxadiazol puede interferir con las vías de crecimiento y proliferación de las células cancerosas. Se necesitan más estudios para dilucidar su mecanismo de acción y evaluar su eficacia contra tipos específicos de cáncer .

- El anillo oxadiazol en esta molécula contribuye a sus propiedades antimicrobianas. Ha mostrado efectos inhibitorios contra bacterias, hongos e incluso algunas cepas resistentes a los fármacos. Las investigaciones sobre su modo de acción y posibles aplicaciones clínicas están en curso .

- Algunos estudios sugieren que el clorhidrato de 1-[(3-bencil-1,2,4-oxadiazol-5-il)metil]piperazina exhibe propiedades neuroprotectoras. Puede modular las vías de señalización neuronal y proteger contra las afecciones neurodegenerativas. Se necesitan más investigaciones para validar estos hallazgos .

- Los grupos bencil y oxadiazol del compuesto pueden contribuir a sus efectos antiinflamatorios. Los investigadores han investigado su impacto en los marcadores y citocinas inflamatorias. Los estudios preclínicos indican promesa, pero se necesitan ensayos clínicos para la validación .

- Las 1,3,4-oxadiazoles se han explorado como posibles agentes antidiabéticos. Este compuesto, con su patrón de sustitución único, podría influir en el metabolismo de la glucosa o la sensibilidad a la insulina. Los estudios in vitro y en animales han demostrado su capacidad para reducir los niveles de glucosa en sangre .

- Los científicos utilizan este compuesto como sonda química en la investigación de proteómica. Sus interacciones específicas con los objetivos celulares pueden ayudar a desentrañar las vías biológicas e identificar posibles objetivos farmacológicos. Los investigadores lo emplean para estudiar las interacciones proteína-ligando y las respuestas celulares .

Propiedades Anticancerígenas

Actividad Antimicrobiana

Efectos Neuroprotectores

Potencial Antiinflamatorio

Actividad Antidiabética

Sondas de Biología Química

Safety and Hazards

Propiedades

IUPAC Name |

3-benzyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O.ClH/c1-2-4-12(5-3-1)10-13-16-14(19-17-13)11-18-8-6-15-7-9-18;/h1-5,15H,6-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGOGXQSODPRDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=NO2)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

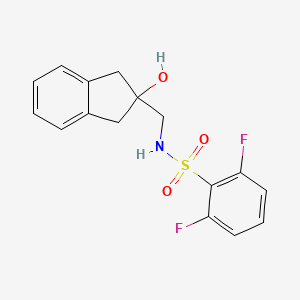

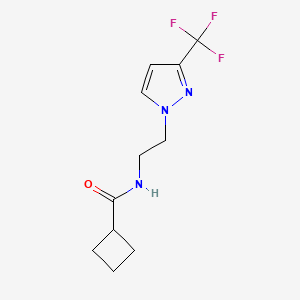

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)

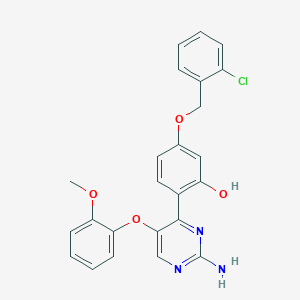

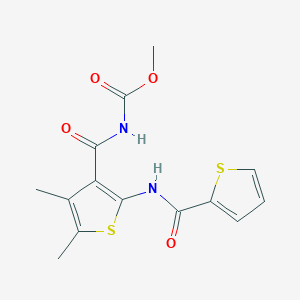

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

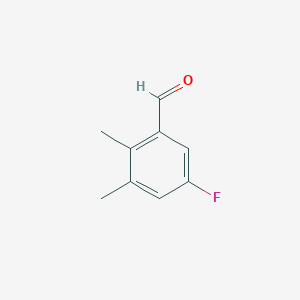

![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)

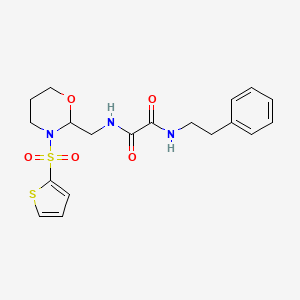

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)

![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)

![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)